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Executive Summary
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal interstitial lung disease with a

significant unmet medical need. Current therapeutic options slow disease progression but do

not halt or reverse the fibrotic process. This document provides an in-depth technical overview

of (Rac)-Zevaquenabant (also known as INV-101 and MRI-1867), a novel, peripherally-acting

cannabinoid receptor 1 (CB1R) inverse agonist and inducible nitric oxide synthase (iNOS)

inhibitor, for the research and development of new IPF therapies. Preclinical evidence strongly

suggests that Zevaquenabant holds promise as a therapeutic candidate by targeting key

pathological mechanisms in IPF, particularly the pro-fibrotic activity of alveolar macrophages.

Introduction to (Rac)-Zevaquenabant
(Rac)-Zevaquenabant is a third-generation small molecule designed to selectively target

peripheral CB1 receptors, thereby avoiding the neuropsychiatric side effects associated with

first-generation, centrally-acting CB1R antagonists.[1][2] Its dual mechanism of action,

inhibiting both CB1R and iNOS, addresses two distinct pathogenic pathways implicated in the

progression of fibrosis.[3][4] The overactivity of the endocannabinoid system, particularly the

upregulation of CB1R and its endogenous ligand anandamide, has been identified as a key

contributor to the pathogenesis of IPF.[3][5] Zevaquenabant has been investigated in preclinical

models of fibrotic disorders, including liver, kidney, skin, and pulmonary fibrosis.[1] A Phase 1

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b15353063?utm_src=pdf-interest
https://www.benchchem.com/product/b15353063?utm_src=pdf-body
https://www.benchchem.com/product/b15353063?utm_src=pdf-body
https://www.benchchem.com/product/b15353063?utm_src=pdf-body
https://inversago.com/en/2022/inversago-pharma-presents-data-on-inv-101-in-idiopathic-pulmonary-fibrosis-at-the-ers-congress-2022/
https://delta.larvol.com/Products/?ProductId=2b0d9dd4-0ccc-48b7-9bd7-57998d6ea049
https://pmc.ncbi.nlm.nih.gov/articles/PMC12333952/
https://insight.jci.org/articles/view/92281
https://pmc.ncbi.nlm.nih.gov/articles/PMC12333952/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5396529/
https://inversago.com/en/2022/inversago-pharma-presents-data-on-inv-101-in-idiopathic-pulmonary-fibrosis-at-the-ers-congress-2022/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15353063?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


clinical trial (NCT04531150) evaluating the safety and tolerability of Zevaquenabant has been

completed, though results are not yet publicly available.[6][7][8][9]

Mechanism of Action
Zevaquenabant exerts its anti-fibrotic effects primarily through the inverse agonism of the CB1

receptor on alveolar macrophages.[3] In IPF, alveolar macrophages are key drivers of the

fibrotic process. The activation of CB1R on these cells by endogenous cannabinoids like

anandamide leads to a pro-fibrotic phenotype, characterized by the release of key fibrogenic

and inflammatory mediators.[4][5]

One of the critical downstream mediators of CB1R signaling in this context is Interferon

Regulatory Factor 5 (IRF5).[3][4][5] Upregulation of IRF5 is associated with the expression of

pro-inflammatory and pro-fibrotic genes.[4][5] Zevaquenabant, by blocking the CB1R,

downregulates the expression of IRF5, thereby mitigating the pro-fibrotic activity of alveolar

macrophages.[3]

Furthermore, the inhibition of iNOS by Zevaquenabant addresses a parallel pathway involved

in fibrosis, offering a multi-targeted therapeutic approach.[3]

Signaling Pathway of Zevaquenabant in Alveolar
Macrophages
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CB1R Signaling Inhibition by Zevaquenabant

Preclinical Efficacy in Idiopathic Pulmonary Fibrosis
Models
Zevaquenabant has demonstrated significant anti-fibrotic efficacy in the bleomycin-induced

mouse model of pulmonary fibrosis, a standard preclinical model for IPF research.

Reduction of Fibrosis
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In a bleomycin-induced mouse model of IPF, Zevaquenabant showed a statistically significant

reduction in the Ashcroft score, a standardized histological scale for assessing the severity of

lung fibrosis.[1] While specific quantitative data from the ERS 2022 presentation by Inversago

Pharma is not publicly available, the results were described as "encouraging".[1]

Further studies have shown that Zevaquenabant's efficacy is comparable to that of nintedanib,

an approved therapy for IPF.[3] Pulmonary delivery of 0.5 mg/kg/day of Zevaquenabant was as

effective as systemic delivery of 10 mg/kg/day.[2][3]

Table 1: Histological Assessment of Lung Fibrosis

Treatment Group Ashcroft Score Source(s)

Vehicle Data not publicly available [1]

Zevaquenabant
Statistically significant

reduction vs. Vehicle
[1]

Nintedanib Data not publicly available [3]

Note: Specific numerical data for Ashcroft scores were not available in the reviewed public

documents.

Reduction of Collagen Deposition
Collagen deposition is a hallmark of fibrosis. Zevaquenabant has been shown to reduce

collagen content in the lungs in preclinical models.

Table 2: Lung Collagen Content (Hydroxyproline Assay)

Treatment Group Hydroxyproline Content Source(s)

Vehicle Data not publicly available -

Zevaquenabant Data not publicly available -

Note: Specific quantitative data for hydroxyproline content were not available in the reviewed

public documents.
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Improvement in Pulmonary Function
Preclinical studies indicate that Zevaquenabant can improve pulmonary function in the

bleomycin mouse model.

Table 3: Pulmonary Function Tests in Bleomycin-Induced Fibrosis Mouse Model

Parameter Vehicle Zevaquenabant Source(s)

Forced Vital Capacity

(FVC)

Data not publicly

available

Data not publicly

available
-

Forced Expiratory

Volume in 100ms

(FEV100)

Data not publicly

available

Data not publicly

available
-

Note: Specific quantitative data for pulmonary function tests were not available in the reviewed

public documents.

Modulation of Pro-fibrotic Mediators
Zevaquenabant has been shown to attenuate the expression of key pro-fibrotic and

inflammatory mediators in human precision-cut lung slices treated with a fibrotic cocktail.[3]

Table 4: Effect of Zevaquenabant on Pro-fibrotic Gene Expression in Human Lung Slices

Gene Treatment Result Source(s)

COL1A1
Zevaquenabant (10

µM)

Significant

downregulation
[3]

FN1
Zevaquenabant (10

µM)

Significant

downregulation
[3]

ACTA2
Zevaquenabant (10

µM)

Significant

downregulation
[3]

IRF5
Zevaquenabant (10

µM)

Significant

downregulation
[3]
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Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis in Mice
This is the most widely used animal model for IPF research.

Workflow for Bleomycin-Induced Pulmonary Fibrosis Model

Bleomycin-Induced Fibrosis Protocol

Day 0:
Intratracheal or Oropharyngeal

instillation of Bleomycin

Day 1-21:
Treatment with Zevaquenabant

or Vehicle

Day 14 or 21:
Sacrifice and Sample Collection

Pulmonary Function Tests
(FVC, FEV)

Histological Analysis
(Masson's Trichrome, Ashcroft Score)

Biochemical Analysis
(Hydroxyproline Assay)

Gene Expression Analysis
(RT-qPCR)

Click to download full resolution via product page

Bleomycin-Induced Fibrosis Experimental Workflow

Animal Model: C57BL/6 mice are commonly used.

Induction of Fibrosis: A single dose of bleomycin sulfate (typically 1-3 U/kg) is administered

via intratracheal or oropharyngeal instillation.

Treatment: Zevaquenabant or vehicle is administered daily, starting from day 1 or later,

depending on the therapeutic or prophylactic study design. Dosing can be systemic (e.g.,
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intraperitoneal) or via pulmonary delivery.

Endpoint Analysis: Animals are typically sacrificed at day 14 or 21 post-bleomycin

administration.

Histological Analysis: Masson's Trichrome Staining
This staining technique is used to visualize collagen fibers in lung tissue sections, which

appear blue, allowing for the assessment of the extent of fibrosis.

Tissue Preparation: Lungs are perfused, fixed in 4% paraformaldehyde, and embedded in

paraffin. 5 µm sections are cut.

Staining Procedure:

Deparaffinize and rehydrate tissue sections.

Stain in Weigert's iron hematoxylin for nuclear staining (black).

Stain in Biebrich scarlet-acid fuchsin solution to stain cytoplasm and muscle red.

Differentiate in phosphomolybdic-phosphotungstic acid solution.

Stain with aniline blue to stain collagen blue.

Dehydrate and mount.

Quantification: The severity of fibrosis is assessed using the Ashcroft scoring method, a

semi-quantitative scale ranging from 0 (normal) to 8 (total fibrosis).

Biochemical Analysis: Hydroxyproline Assay
This assay quantifies the total collagen content in lung tissue by measuring the amount of

hydroxyproline, an amino acid abundant in collagen.

Sample Preparation: A portion of the lung tissue is homogenized.

Hydrolysis: The homogenate is hydrolyzed with concentrated hydrochloric acid (e.g., 6N HCl)

at a high temperature (e.g., 110-120°C) for several hours to break down proteins into amino
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acids.

Oxidation: The hydroxyproline in the hydrolysate is oxidized with Chloramine-T.

Colorimetric Reaction: The oxidized hydroxyproline reacts with p-

dimethylaminobenzaldehyde (DMAB) to produce a colored product.

Quantification: The absorbance of the colored product is measured spectrophotometrically

(typically at 560 nm) and compared to a standard curve of known hydroxyproline

concentrations.

Pulmonary Function Testing
Invasive or non-invasive methods can be used to assess lung function in mice.

Invasive Measurement: Anesthetized, tracheostomized, and mechanically ventilated mice

are placed in a plethysmograph. Forced oscillation techniques are used to measure

parameters like Forced Vital Capacity (FVC) and Forced Expiratory Volume (FEV).

Non-invasive Measurement (Unrestrained Plethysmography): Conscious mice are placed in

a chamber, and respiratory parameters are measured based on pressure changes. This

method is less precise for specific lung volumes but useful for longitudinal studies.

Clinical Development
A Phase 1, randomized, double-blind, placebo-controlled, single ascending dose and multiple

ascending dose study to evaluate the safety, tolerability, and pharmacokinetics of

Zevaquenabant (INV-101) in healthy adult subjects (NCT04531150) has been completed.[6][7]

[8][9] As of the date of this document, the results of this trial have not been made publicly

available.

Conclusion
(Rac)-Zevaquenabant presents a promising, novel therapeutic strategy for the treatment of

Idiopathic Pulmonary Fibrosis. Its dual-action, peripherally-restricted mechanism targeting the

CB1 receptor and iNOS in the lung addresses key pathological drivers of fibrosis. Preclinical

data, although not yet fully published in quantitative detail, indicate significant anti-fibrotic

efficacy, comparable to current standard-of-care treatments. The detailed experimental
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protocols provided herein offer a guide for researchers to further investigate the potential of

Zevaquenabant and similar compounds. The forthcoming results from the Phase 1 clinical trial

are eagerly awaited and will be crucial in determining the future clinical development path for

this compound in IPF and other fibrotic diseases.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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